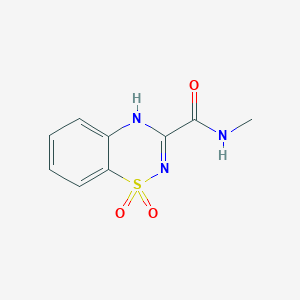![molecular formula C23H25NO3 B14629376 2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester CAS No. 56131-68-1](/img/structure/B14629376.png)
2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a propenoic acid backbone, substituted with a heptyloxyphenyl group and a cyanophenyl ester group. It is used in various scientific research applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester typically involves a multi-step process. One common method is the esterification reaction between 3-[4-(heptyloxy)phenyl]-2-propenoic acid and 4-cyanophenol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes and receptors, modulating various biochemical pathways. The heptyloxyphenyl and cyanophenyl groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 3-phenyl-, pentyl ester
- 2-Propenoic acid, 3-phenyl-, cyclohexyl ester
- 2-Propenoic acid, 3-phenyl-, 2-phenylethyl ester
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester is unique due to the presence of the heptyloxyphenyl and cyanophenyl groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
56131-68-1 |
|---|---|
Fórmula molecular |
C23H25NO3 |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
(4-cyanophenyl) 3-(4-heptoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C23H25NO3/c1-2-3-4-5-6-17-26-21-12-7-19(8-13-21)11-16-23(25)27-22-14-9-20(18-24)10-15-22/h7-16H,2-6,17H2,1H3 |
Clave InChI |
GDGPEIRFCAZFGV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


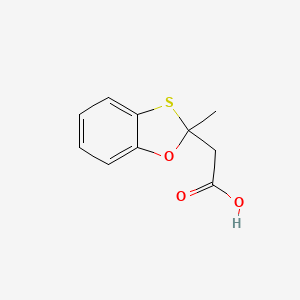
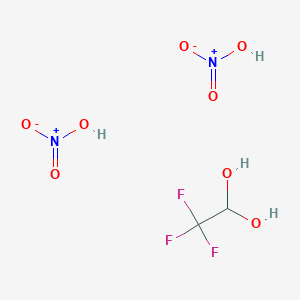
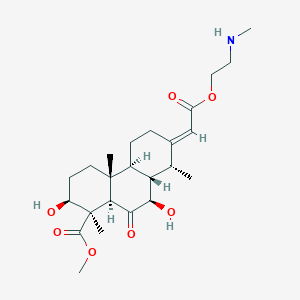
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one](/img/structure/B14629305.png)
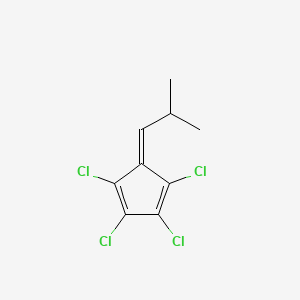
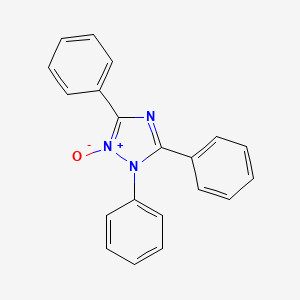
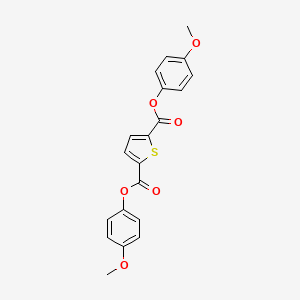
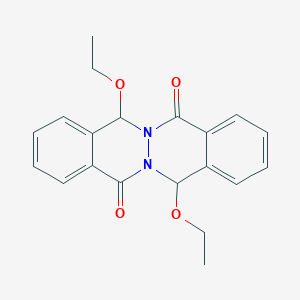
![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629337.png)
![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629346.png)
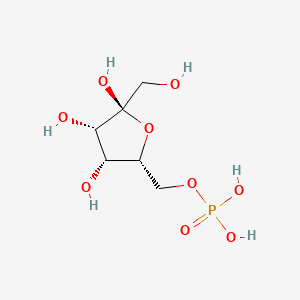
![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
